molecular formula C58H79N15O15 B12388702 (4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid CAS No. 102634-23-1

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Cat. No.: B12388702
CAS No.: 102634-23-1
M. Wt: 1226.3 g/mol
InChI Key: XZZCHZWQCBZUFZ-DXYQMANYSA-N
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Description

The compound (4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a linear precursor to form the pyrrolidine ring. Common reagents include amines and carboxylic acids, with cyclization facilitated by heating or using a catalyst.

    Introduction of Amino and Hydroxyl Groups: Amino groups are typically introduced through nucleophilic substitution reactions, while hydroxyl groups can be added via oxidation reactions.

    Peptide Bond Formation: The formation of peptide bonds between amino acids is a key step. This is usually achieved using coupling reagents such as carbodiimides (e.g., EDC, DCC) under mild conditions.

    Final Assembly: The final assembly of the molecule involves the sequential addition of various functional groups, ensuring the correct stereochemistry is maintained throughout the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of peptide bond formation and purification, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace amino or hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Coupling Reagents: EDC, DCC for peptide bond formation

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols or amines.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound in drug design, particularly for targeting specific enzymes or receptors.

    Biochemistry: The compound can serve as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: It may be used in the synthesis of complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its target, thereby modulating the target’s activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid analogs
  • Peptide-based compounds with similar functional groups

Uniqueness

This compound’s uniqueness lies in its complex structure, which allows for multiple points of interaction with biological targets. Its combination of amino, hydroxyl, and carbonyl groups provides versatility in forming various types of chemical bonds, making it a valuable tool in medicinal chemistry and biochemistry research.

Properties

CAS No.

102634-23-1

Molecular Formula

C58H79N15O15

Molecular Weight

1226.3 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C58H79N15O15/c1-31(2)22-41(68-56(86)45(29-74)72-53(83)42(23-32-12-14-35(75)15-13-32)69-55(85)44(25-34-27-61-30-64-34)71-50(80)38-16-18-48(77)65-38)52(82)66-39(17-19-49(78)79)51(81)70-43(24-33-26-62-37-9-4-3-8-36(33)37)54(84)67-40(10-5-6-20-59)58(88)73-21-7-11-46(73)57(87)63-28-47(60)76/h3-4,8-9,12-15,26-27,30-31,38-46,62,74-75H,5-7,10-11,16-25,28-29,59H2,1-2H3,(H2,60,76)(H,61,64)(H,63,87)(H,65,77)(H,66,82)(H,67,84)(H,68,86)(H,69,85)(H,70,81)(H,71,80)(H,72,83)(H,78,79)/t38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

XZZCHZWQCBZUFZ-DXYQMANYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NCC(=O)N)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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